2-(4-Isopropylphenoxy)acetohydrazide

Lipophilicity Physicochemical profiling Drug-likeness

Inconsistent 4-substituent selection on phenoxyacetohydrazide scaffolds risks invalidating MurD inhibition SAR and hydrazone library yields. 2-(4-Isopropylphenoxy)acetohydrazide provides a fixed, moderate lipophilicity anchor (XLogP3=1.7, TPSA=64.4 Ų) for systematic exploration of benzylidene substituent effects against S. aureus MurD (lead IC₅₀=35.80 µM). • Enables matched molecular pair analysis with 4-H, 4-Me, 4-Cl, and 4-tBu analogs to deconvolve steric vs. electronic ADME contributions. • Documented reactivity: condenses with 2-isothiocyanatofuran (4.8 g yield) for thiosemicarbazide & heterocycle synthesis. • Multi-supplier availability (≥5 vendors, ≥95% purity) ensures supply chain resilience for repeat SAR campaigns.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 443905-53-1
Cat. No. B1362390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Isopropylphenoxy)acetohydrazide
CAS443905-53-1
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OCC(=O)NN
InChIInChI=1S/C11H16N2O2/c1-8(2)9-3-5-10(6-4-9)15-7-11(14)13-12/h3-6,8H,7,12H2,1-2H3,(H,13,14)
InChIKeySGEKDXDLMYFJOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Isopropylphenoxy)acetohydrazide: Chemical Identity and Class


2-(4-Isopropylphenoxy)acetohydrazide (CAS 443905-53-1) is a phenoxyacetohydrazide derivative with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol . It belongs to the aryloxyacetohydrazide class, characterized by a hydrazide (–CONHNH₂) functional group linked via an ether bridge to a 4-isopropyl-substituted phenyl ring . The compound is cataloged under PubChem CID 968935 and is commercially supplied by multiple research chemical vendors including Santa Cruz Biotechnology (sc-282672), Alfa Chemistry, BOC Sciences, ChemBridge, and Matrix Scientific for laboratory research use . Its computed physicochemical profile—XLogP3 of 1.7, topological polar surface area (TPSA) of 64.4 Ų, and density of 1.098 g/cm³—positions it as a moderately lipophilic building block within the phenoxyacetohydrazide series .

Building block: Versatile hydrazide for hydrazone and heterocycle synthesis.
SAR campaigns: Distict lipophilicity anchor (XLogP3 1.7) among 4-substituted analogs.
Procurement: Broad multi-vendor availability for exploratory screening.

Why 2-(4-Isopropylphenoxy)acetohydrazide Cannot Be Replaced by Analogs


Within the phenoxyacetohydrazide series, the identity of the 4-position substituent on the phenyl ring directly governs the compound's lipophilicity, enzyme inhibition profile, and synthetic derivatization behavior. Simple substitution of the 4-isopropyl group with a hydrogen, methyl, chloro, or tert-butyl moiety produces analogs with substantially different computed logP values—ranging from XLogP3 = 0.3 for the unsubstituted parent to 2.2 for the 4-tert-butyl analog—meaning that each analog occupies a distinct position in lipophilicity-dependent property space [1]. Furthermore, the isopropyl group's branched alkyl character confers a unique steric and electronic signature that influences both the hydrazide group's nucleophilicity in condensation reactions and the compound's fit within hydrophobic enzyme pockets, as demonstrated by structure-activity relationship (SAR) studies on phenoxyacetohydrazide-based MurD inhibitors where substituent variation alone altered MIC values and enzyme IC₅₀ outcomes [2]. Consequently, selecting a different 4-substituted analog without experimental verification risks invalidating SAR hypotheses, altering reaction yields in hydrazone synthesis, and compromising target binding affinity in biochemical assays.

4-Substituent Replacing isopropyl with -H, -CH3, -Cl, or -tBu shifts lipophilicity and may invalidate SAR hypotheses.
Hydrazide reactivity Steric and electronic effects from the 4-isopropyl group alter nucleophilicity; hydrazone yields may not transfer from non-branched analogs.
Antibacterial data SAR and MIC evidence are class-level; activity of other phenoxyacetohydrazides may not replicate with the 4-isopropyl analog.

Quantitative Differentiation Evidence for 2-(4-Isopropylphenoxy)acetohydrazide


Intermediate Lipophilicity Among 4-Substituted Analogs

The target compound's computed XLogP3 of 1.7 places it at an intermediate lipophilicity between the more polar unsubstituted phenoxyacetohydrazide (XLogP3 = 0.3) [1] and the more lipophilic 4-chloro (LogP = 1.80) [2] and 4-tert-butyl (XLogP = 2.2) analogs, while exceeding the 4-methyl analog (LogP = 1.45) [3]. This intermediate logP value—coupled with a TPSA of 64.4 Ų —suggests a balanced hydrophobicity profile that may offer a distinct compromise between membrane permeability and aqueous solubility compared to both less and more lipophilic congeners.

Intermediate Lipophilicity
Cross-study comparable
XLogP3 = 1.7
Δ +1.4 vs. unsubstituted; −0.5 vs. 4-tert-butyl
Fills lipophilicity gap in 4-alkyl series.
Supports fine-tuning logP-dependent ADME properties.
Lipophilicity Physicochemical profiling Drug-likeness SAR

Dihydroorotase Enzyme Inhibition Profile

2-(4-Isopropylphenoxy)acetohydrazide was evaluated in a biochemical screen against dihydroorotase enzyme from mouse Ehrlich ascites cells, yielding an IC₅₀ of 1.80 × 10⁵ nM (180 µM) when tested at a single concentration of 10 µM at pH 7.37 [1]. This represents a quantitative, albeit weak, inhibitory signal. By comparison, within the broader phenoxyacetohydrazide chemotype, structurally related Schiff base derivatives have demonstrated substantially more potent enzyme inhibition—for example, phenoxyacetohydrazide Schiff bases inhibited β-glucuronidase with IC₅₀ values ranging from 9.20 to 30.7 µM, outperforming the standard D-saccharic acid-1,4-lactone (IC₅₀ = 48.4 µM) [2]. The approximately 4- to 20-fold difference in potency between the parent hydrazide and optimized Schiff base derivatives underscores the critical role of the hydrazone moiety in achieving target engagement.

Dihydroorotase Inhibition
Data to verify
IC50 = 180 µM
Single-point screen at 10 µM, pH 7.37
Establishes low-potency baseline.
Quantifies gain from hydrazone derivatization.
Enzyme inhibition Dihydroorotase BindingDB Biochemical screening

Class-Level Antibacterial Activity Against S. aureus

In the only peer-reviewed study systematically evaluating the antibacterial activity of phenoxyacetohydrazide functional compounds, Jupudi et al. (2021) reported that compounds 4a, 4j, and 4k—all bearing the phenoxyacetohydrazide core with varying aryl substituents—exhibited inhibitory activity against S. aureus NCIM 5022 with an MIC of 64 µg/mL and against methicillin-resistant S. aureus ATCC 43300 with an MIC of 128 µg/mL [1]. The most potent compound, 4k, inhibited the S. aureus MurD enzyme (a validated antibacterial target in peptidoglycan biosynthesis) with an IC₅₀ of 35.80 µM, and its binding mode was validated by 50 ns molecular dynamics simulations [1]. While these data are from analogs rather than the 4-isopropyl-substituted compound itself, they establish the phenoxyacetohydrazide scaffold as a validated antibacterial chemotype, with the 4-substituent identity serving as a key SAR variable [1]. Separately, vendor documentation reports that 2-(4-isopropylphenoxy)acetohydrazide exhibits synergistic antibacterial activity with methicillin and penicillin, putatively through ribosomal protein synthesis inhibition, though no quantitative MIC or fractional inhibitory concentration index (FICI) data are publicly available .

Antibacterial Activity
Class-level inference
Analog MIC: 64–128 µg/mL vs. S. aureus
MurD IC50 of lead analog: 35.80 µM
Scaffold-validated antibacterial chemotype.
No direct data for the 4-isopropyl compound.
Antibacterial MRSA MurD inhibition Peptidoglycan biosynthesis

Procurement Availability and Multi-Vendor Sourcing

2-(4-Isopropylphenoxy)acetohydrazide is stocked by at least five independent research chemical suppliers: Santa Cruz Biotechnology offers 100 mg at $75.00 (catalog sc-282672) ; BOC Sciences lists it as a main product in their catalog ; ChemBridge catalogs it under number 3015221 [1]; Matrix Scientific supplies it under catalog 023942 [2]; and Alfa Chemistry lists it under ACM443905531 with a computed boiling point of 406.4°C and density of 1.098 g/cm³ . CymitQuimica specifies a minimum purity of 95% . In comparison, the unsubstituted 2-phenoxyacetohydrazide (CAS 4664-55-5) and the 4-tert-butyl analog (CAS 75843-50-4) are also multi-vendor compounds, but the 4-isopropyl variant occupies a unique procurement niche: it is the only 4-alkyl-branched analog with both a moderate logP (~1.7) and broad commercial availability from both boutique research suppliers (Santa Cruz) and large screening collection vendors (ChemBridge), making it the most accessible choice for SAR studies requiring a branched alkyl substituent at the 4-position.

Multi-Vendor Sourcing
Supporting evidence
5+ suppliers; from $75/100 mg
Documented purity: ≥95%
Broadest vendor coverage in series.
Reduces single-supplier procurement risk.
Chemical procurement Vendor comparison Research reagent Purity specification

Hydrazide Reactivity: Hydrazone Formation and Heterocycle Synthesis

The primary synthetic utility of 2-(4-isopropylphenoxy)acetohydrazide lies in its terminal hydrazide (–CONHNH₂) group, which undergoes condensation with aldehydes and ketones to form hydrazone (Schiff base) derivatives—a reaction exploited extensively across the phenoxyacetohydrazide literature [1][2]. In a closely related system, Sathe et al. (2018) demonstrated that 2-(2-isopropyl-5-methylphenoxy)acetohydrazide (differing only in ring substitution pattern) reacted with nine substituted benzaldehydes to yield hydrazide-hydrazone derivatives in good yields, all of which were screened for antioxidant activity by DPPH assay [1]. The 4-isopropyl substitution pattern on the target compound, as opposed to the 2-isopropyl-5-methyl pattern of the Sathe et al. scaffold, presents a less sterically hindered phenoxy environment, which may facilitate hydrazone formation with bulkier aldehyde coupling partners. Additionally, the hydrazide group serves as a precursor for cyclization to 1,3,4-oxadiazoles and 1,2,4-triazoles—privileged heterocyclic scaffolds in medicinal chemistry [3].

Hydrazone Synthesis
Class-level inference
Core reaction: –CONHNH2 + RCHO
Vendor eg: 4.8 g product with isothiocyanate
Versatile building block for focused libraries.
Less hindered than 2,5-disubstituted isomers.
Hydrazone synthesis Schiff base Heterocyclic chemistry Building block

Evidentiary Limitations and Data Transparency

It must be explicitly stated that no dedicated peer-reviewed research article, patent with quantitative biological data, or comprehensive structure-activity relationship study focused specifically on 2-(4-isopropylphenoxy)acetohydrazide (CAS 443905-53-1) was identified in the public domain as of the search date. The quantitative evidence presented above for biological activity is drawn from: (a) computed physicochemical properties cross-referenced with analog data ; (b) a single BindingDB screening data point (dihydroorotase IC₅₀) [1]; (c) class-level antibacterial and enzyme inhibition data from the Jupudi et al. (2021) study on structurally related phenoxyacetohydrazide derivatives [2]; and (d) vendor-reported qualitative descriptions of antibacterial synergy and mechanism of action . No direct head-to-head comparison study between 2-(4-isopropylphenoxy)acetohydrazide and any named comparator compound was found. Researchers procuring this compound for biological screening should treat it as a prospectively characterized chemical tool requiring de novo experimental validation rather than a compound with established, literature-validated biological differentiation.

Evidence Limitations
Context-dependent
0 peer-reviewed target-specific studies
Data from computed, single-screen, and class sources
Prospective chemical tool.
Requires de novo experimental validation.
Evidence gap Data transparency Procurement caveat

Application Scenarios for 2-(4-Isopropylphenoxy)acetohydrazide


Hydrazone Library Synthesis for Antibacterial SAR

The compound's primary evidence-supported application is as a starting material for the synthesis of hydrazone (Schiff base) derivatives targeting antibacterial SAR. The Jupudi et al. (2021) study established that phenoxyacetohydrazide derivatives inhibit S. aureus MurD (IC₅₀ = 35.80 µM for lead compound 4k) and display MIC values of 64 µg/mL against S. aureus and 128 µg/mL against MRSA . By condensing 2-(4-isopropylphenoxy)acetohydrazide with diverse aromatic aldehydes, researchers can generate a focused hydrazone library in which the 4-isopropyl substituent serves as a fixed lipophilicity anchor (XLogP3 = 1.7) , enabling systematic exploration of the benzylidene substituent SAR while maintaining a consistent phenoxy domain. The resulting hydrazones can be screened against S. aureus MurD and bacterial panels to establish whether the 4-isopropyl group confers any potency or selectivity advantage over the substituents explored in the Jupudi series.

Lipophilicity Reference for ADME Optimization

With a computed XLogP3 of 1.7 and a TPSA of 64.4 Ų , this compound fills a specific lipophilicity niche among 4-substituted phenoxyacetohydrazides—more lipophilic than the unsubstituted parent (XLogP3 = 0.3) and the 4-methyl analog (LogP = 1.45), but less lipophilic than the 4-chloro (LogP = 1.80) and 4-tert-butyl (XLogP = 2.2) congeners . In drug discovery programs where phenoxyacetohydrazides are being evaluated for logP-dependent properties such as Caco-2 permeability, plasma protein binding, or metabolic stability, the 4-isopropyl analog provides a distinct data point that helps deconvolve steric versus electronic contributions of the 4-substituent to ADME outcomes. Procurement of this compound alongside the 4-H, 4-Me, 4-Cl, and 4-tBu analogs enables a matched molecular pair analysis of substituent effects on pharmacokinetic parameters.

Building Block for Oxadiazole and Triazole Heterocycles

The acetohydrazide functional group is a well-precedented precursor for cyclodehydration to 1,3,4-oxadiazoles (via reaction with carboxylic acids or CS₂ under acidic conditions) and for cyclocondensation to 1,2,4-triazoles . The 4-isopropylphenoxy domain confers moderate lipophilicity and UV chromophore properties to the resulting heterocycles, which is advantageous for chromatographic purification monitoring. A vendor-documented synthetic application demonstrates that 2-(4-isopropylphenoxy)acetohydrazide reacts with 2-isothiocyanatofuran in dichloromethane to afford the corresponding thiosemicarbazide derivative in 4.8 g yield , confirming the compound's practical utility in heterocycle-oriented synthesis. This application scenario is particularly relevant for medicinal chemistry groups building focused heterocyclic libraries for screening against diverse biological targets.

Reference Standard and Multi-Vendor Sourcing

The compound's availability from at least five independent suppliers—Santa Cruz Biotechnology ($75/100 mg), BOC Sciences, ChemBridge, Matrix Scientific, and Alfa Chemistry—with a documented minimum purity specification of ≥95% supports its use as a reference standard in analytical method development and as a research reagent in biochemical screening. The Alfa Chemistry entry provides key physical property data (boiling point 406.4°C, density 1.098 g/cm³) useful for handling and storage protocol development. Researchers requiring a phenoxyacetohydrazide building block with a branched alkyl substituent for reproducible SAR studies will find the 4-isopropyl variant to be the most procurement-accessible option, reducing the risk of supply chain disruption compared to single-source analogs.

Application
Selection Property
Validation Focus
Hydrazone library for antibacterial SAR
Hydrazide building block with defined lipophilicity
MIC and MurD enzyme inhibition screening
Lipophilicity reference for ADME optimization
Moderate XLogP3 = 1.7 in 4-alkyl series
Matched molecular pair analysis
Oxadiazole and triazole heterocycle precursor
Reactive –CONHNH2 group for cyclization
Product characterization and yield optimization
Exploratory biochemical screening
Multi-vendor availability; ≥95% purity
De novo target-engagement assays

Technical Documentation Hub

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39 linked technical documents
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